molecular formula C19H12Cl2N2O2 B1680804 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione CAS No. 280744-09-4

3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Cat. No.: B1680804
CAS No.: 280744-09-4
M. Wt: 371.2 g/mol
InChI Key: JCSGFHVFHSKIJH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

SB 216763, also known as “3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione”, is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that is inhibited by a variety of extracellular stimuli .

Mode of Action

SB 216763 inhibits GSK-3 in an ATP competitive manner . It inhibits both GSK-3α and GSK-3β isozymes, with an IC50 of 34.3 nM . This means that SB 216763 competes with ATP for binding to the active site of GSK-3, thereby preventing the kinase from phosphorylating its substrates.

Biochemical Pathways

The inhibition of GSK-3 by SB 216763 affects several biochemical pathways. One of the key downstream effects is the stimulation of glycogen synthesis in human liver cells via glycogen synthase activation . Additionally, SB 216763 induces the expression of a β-catenin regulated reporter gene in HEK293 cells . β-catenin is a key downstream effector in the Wnt signaling pathway, which plays crucial roles in cell fate determination, cell migration, cell polarity, and stem cell maintenance .

Pharmacokinetics

and soluble in DMSO at 24mg/ml. These properties suggest that SB 216763 can readily enter cells and exert its effects.

Result of Action

The inhibition of GSK-3 by SB 216763 leads to several molecular and cellular effects. It stimulates glycogen synthesis in human liver cells , induces the expression of a β-catenin regulated reporter gene , and can prevent neuronal cell death induced by PI3 kinase pathway inhibition . Furthermore, it has been shown to protect against aldosterone-induced cardiac and renal injury by activating autophagy .

Action Environment

The action of SB 216763 can be influenced by various environmental factors. For instance, the presence of extracellular stimuli such as insulin, growth factors, cell specification factors, and cell adhesion can inhibit GSK-3 , potentially enhancing the effects of SB 216763.

Biochemical Analysis

Biochemical Properties

SB 216763 inhibits GSK-3α in an ATP competitive manner with an IC 50 of 34 nM, and is an equally effective GSK3-β inhibitor . It interacts with enzymes such as GSK-3α and GSK-3β, influencing their activity and playing a significant role in biochemical reactions .

Cellular Effects

SB 216763 has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It stimulates glycogen synthesis in human liver cells via glycogen synthase activation and induces expression of a β-catenin regulated reporter gene in HEK293 cells .

Molecular Mechanism

At the molecular level, SB 216763 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits GSK-3, leading to a reduction in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 216763 have been observed to change over time . For instance, it has been found to induce autophagy activation in cardiac and renal tissues .

Dosage Effects in Animal Models

In animal models, the effects of SB 216763 vary with different dosages . For example, rats injected with either 2.5 or 5.0 mg/kg SB 216763 showed changes in the preparation of protein extracts .

Metabolic Pathways

SB 216763 is involved in metabolic pathways that interact with enzymes or cofactors . It influences metabolic flux or metabolite levels by inhibiting GSK-3 .

Transport and Distribution

Its ability to permeate cells suggests interactions with certain transporters or binding proteins .

Subcellular Localization

Its influence on various cellular processes suggests that it may be directed to specific compartments or organelles .

Preparation Methods

The synthesis of SB-216763 involves several steps, starting with the preparation of the maleimide core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

SB-216763 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

SB-216763 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O2/c1-23-9-13(11-4-2-3-5-15(11)23)17-16(18(24)22-19(17)25)12-7-6-10(20)8-14(12)21/h2-9H,1H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSGFHVFHSKIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182349
Record name 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280744-09-4
Record name 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280744-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 216763
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280744094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
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3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
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3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
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Customer
Q & A

Q1: What is the primary target of SB216763?

A1: SB216763 is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does inhibition of GSK-3β by SB216763 affect the Wnt/β-catenin signaling pathway?

A2: GSK-3β typically phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, SB216763 prevents β-catenin degradation, leading to its accumulation in the cytoplasm and translocation to the nucleus. This activates the Wnt/β-catenin signaling pathway, influencing gene transcription. [, , , , , , ]

Q3: Does SB216763 interact with other targets besides GSK-3β?

A3: Research indicates that SB216763 can also act as a partial agonist of the aryl hydrocarbon receptor (AhR). [, , ] This interaction can induce the expression of cytochrome P450 1a1 (Cyp1a1), an enzyme involved in drug metabolism.

Q4: Is there any available spectroscopic data for SB216763?

A4: The provided abstracts do not include specific spectroscopic data (NMR, IR, MS) for SB216763.

Q5: Do the provided research papers discuss material compatibility, stability, or catalytic properties of SB216763?

A5: No, the focus of these papers is on the biological activity and therapeutic potential of SB216763, primarily as a GSK-3β inhibitor and its downstream effects. Information on material compatibility, stability under various conditions, or catalytic properties is not included in these studies.

Q6: Do the provided abstracts contain information related to computational chemistry, SAR studies, stability and formulation, or SHE regulations regarding SB216763?

A6: No, the abstracts primarily focus on the biological activity of SB216763 in various in vitro and in vivo models. They do not delve into computational modeling, structure-activity relationships, formulation strategies, or safety regulations.

Q7: What routes of administration have been investigated for SB216763 in the provided research?

A8: The research papers describe both systemic (intraperitoneal injection) and central (intracerebroventricular or intranasal administration) routes for SB216763. [, , , , , ]

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